Cyclobutyl 3,4,5-trifluorophenyl ketone
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Overview
Description
Preparation Methods
The synthesis of Cyclobutyl 3,4,5-trifluorophenyl ketone typically involves the reaction of cyclobutyl ketone with 3,4,5-trifluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cyclobutyl 3,4,5-trifluorophenyl ketone undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclobutyl 3,4,5-trifluorophenyl ketone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclobutyl 3,4,5-trifluorophenyl ketone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity . The cyclobutyl group may also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Cyclobutyl 3,4,5-trifluorophenyl ketone can be compared with other fluorinated ketones such as:
- Cyclobutyl 2,4,6-trifluorophenyl ketone
- Cyclobutyl 3,5-difluorophenyl ketone
- Cyclobutyl 4-fluorophenyl ketone
These compounds share similar structural features but differ in the number and position of fluorine atoms on the aromatic ring . This compound is unique due to its specific trifluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
cyclobutyl-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-8-4-7(5-9(13)10(8)14)11(15)6-2-1-3-6/h4-6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZVWBZTKXRPCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642554 |
Source
|
Record name | Cyclobutyl(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-32-7 |
Source
|
Record name | Cyclobutyl(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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